AZD2716 belongs to a class of small-molecule inhibitors specifically designed to inhibit sPLA2 enzymes, which are implicated in inflammatory processes and various diseases, including atherosclerosis and coronary artery disease. The compound is classified as a synthetic organic molecule, with its development being guided by molecular modeling and structure-activity relationship studies .
The synthesis of AZD2716 involves several key steps that leverage modern organic chemistry techniques. The process begins with the ortho lithiation of 4-benzylbenzonitrile, followed by a Suzuki–Miyaura coupling to form the boronic acid intermediate. This step is crucial as it establishes the necessary structural components for subsequent reactions. Controlled hydrolysis is then performed to generate both amide and carboxylic acid functionalities, which are essential for the compound's activity against sPLA2 .
The synthetic route can be summarized as follows:
This multi-step synthesis showcases the complexity involved in optimizing the compound's structure for enhanced potency and selectivity against specific sPLA2 isoforms .
AZD2716 has a well-defined molecular structure characterized by specific functional groups that facilitate its interaction with the sPLA2 enzyme. The compound's structural formula includes:
The molecular weight of AZD2716, along with its calculated LogP values, indicates favorable properties for drug-like behavior according to Lipinski's rule of five, which suggests good absorption and permeation characteristics .
AZD2716 primarily functions through competitive inhibition of sPLA2 enzymes by binding to their active sites. The mechanism involves:
The detailed reaction pathways have been elucidated through kinetic studies that demonstrate AZD2716's ability to effectively inhibit various sPLA2 isoforms, particularly sPLA2-IIa, sPLA2-V, and sPLA2-X .
The mechanism of action for AZD2716 involves its binding to the active site of secreted phospholipase A2 enzymes, where it disrupts their catalytic activity. This inhibition leads to decreased production of pro-inflammatory mediators such as lysophospholipids and free fatty acids.
Key aspects include:
In vitro studies have shown that AZD2716 exhibits low nanomolar IC50 values against various sPLA2 isoforms, highlighting its potency .
AZD2716 displays several important physical and chemical properties:
These properties contribute to its potential effectiveness as a therapeutic agent targeting inflammatory diseases .
AZD2716 has significant potential applications in scientific research and clinical settings:
Secreted phospholipase A2 (sPLA2) enzymes represent a critical family of hydrolases that cleave the sn-2 acyl ester bond of glycerophospholipids, releasing free fatty acids (including arachidonic acid) and lysophospholipids. Among the eleven mammalian sPLA2 isoforms, groups IIa, V, and X are particularly implicated in atherogenesis due to their overexpression in human carotid atherosclerotic lesions and their direct association with disease progression [1] [2].
These isoforms drive atherosclerosis through interconnected mechanisms:
Table 1: Key Proatherogenic Actions of sPLA2 Isoforms
Isoform | Primary Site of Expression | Major Proatherogenic Actions |
---|---|---|
sPLA2-IIa | Vascular smooth muscle, macrophages | Hydrolyzes LDL, promotes foam cell formation, induces cytokine release |
sPLA2-V | Macrophages, endothelial cells | Enhances LDL modification, facilitates macrophage chemotaxis |
sPLA2-X | Epithelial cells, macrophages | Hydrolyzes HDL, reduces cholesterol efflux capacity |
Epidemiological studies confirm that elevated sPLA2 protein levels and enzymatic activity are independent risk factors for coronary events. The enzymes contribute to plaque instability through:
The development of sPLA2 inhibitors emerged from compelling genetic and pharmacological evidence linking sPLA2 activity to cardiovascular events. Varespladib methyl, an early broad-spectrum sPLA2 inhibitor, demonstrated potent enzyme inhibition (in vitro IC50 = 28 nM for sPLA2-IIa) and promising lipid-modifying effects in preclinical studies. However, its clinical development was halted due to:
This underscored the need for next-generation inhibitors with optimized pharmacokinetics and isoform selectivity.
AZD2716 [(R)-3-(5'-benzyl-2'-carbamoyl-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid] is a novel, potent sPLA2 inhibitor developed by AstraZeneca using structure-based fragment optimization. It addresses key limitations of earlier inhibitors through:
Table 2: Comparative Inhibitory Profile of AZD2716 vs. Reference Compounds
Compound | sPLA2-IIa IC50 | Plasma sPLA2 ICu,50 | Lipophilicity (logD) | Ligand Efficiency (LE) |
---|---|---|---|---|
Varespladib | 28 nM | 8 nM | 3.1 | 0.37 kcal/mol/HAC |
Fragment 1* | 24 μM | 0.9 μM | 2.5 | 0.39 kcal/mol/HAC |
AZD2716 | 10 nM | 0.1 nM | 2.0 | 0.42 kcal/mol/HAC |
Fragment 1 is the initial lead compound optimized to yield AZD2716 [1] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7